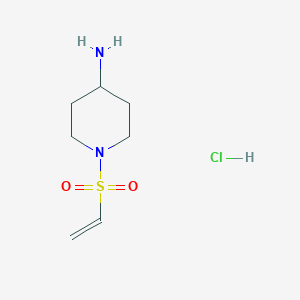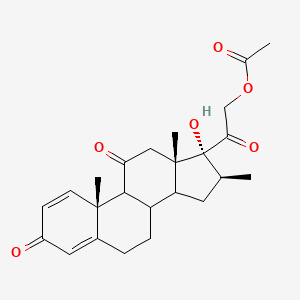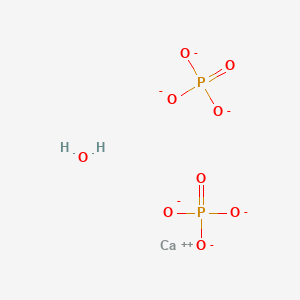
Calcium succinate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid calcium salt monohydrate, also known as calcium succinate monohydrate, is a chemical compound with the molecular formula C4H4O4Ca·H2O. It is a calcium salt of succinic acid, which is a dicarboxylic acid. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of succinic acid calcium salt monohydrate typically involves the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction can be represented as follows:
C4H6O4+Ca(OH)2→C4H4O4Ca+2H2O
or
C4H6O4+CaCO3→C4H4O4Ca+CO2+H2O
Industrial Production Methods
In industrial settings, succinic acid calcium salt monohydrate can be produced through fermentation processes. Microorganisms such as bacteria are used to ferment carbohydrates, producing succinic acid, which is then neutralized with calcium hydroxide or calcium carbonate to form the calcium salt. This method is advantageous as it is more environmentally friendly and sustainable compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid calcium salt monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: It can be reduced to produce butanediol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various esters and derivatives
Wissenschaftliche Forschungsanwendungen
Succinic acid calcium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to metabolic pathways and enzyme activities.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of succinic acid calcium salt monohydrate involves its role in the citric acid cycle (Krebs cycle). Succinic acid is an intermediate in this cycle and plays a crucial role in cellular respiration and energy production. It acts as an electron donor, converting to fumaric acid and producing FADH2 in the process. This compound also has potential antioxidant properties and can stimulate neural system recovery and bolster the immune system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium malate
- Calcium tartrate
- Calcium citrate
Uniqueness
Unlike calcium malate and calcium citrate, which are primarily used as dietary supplements, succinic acid calcium salt monohydrate has broader applications in industrial and scientific research .
Eigenschaften
Molekularformel |
C4H6CaO5 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
calcium;butanedioate;hydrate |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)








![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)




